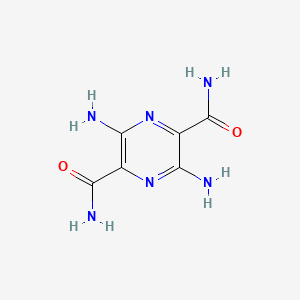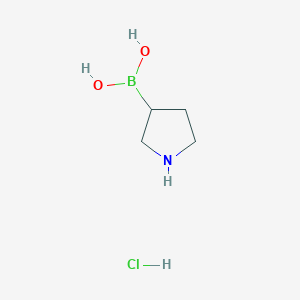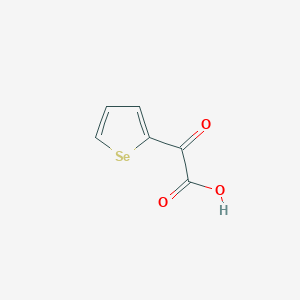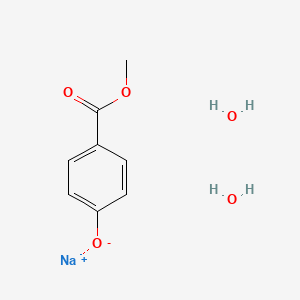
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes multiple amino groups and a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid typically involves multiple steps, starting from simpler amino acids and amines. One common method involves the protection of amino groups, followed by the formation of peptide bonds through condensation reactions. The reaction conditions often require the use of coupling agents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include amino acid metabolism and protein synthesis, where the compound can influence the rate and efficiency of these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the additional amino groups.
Ornithine: Another amino acid involved in the urea cycle, structurally similar but with different functional groups.
Arginine: Contains a guanidino group, making it more basic and involved in different metabolic pathways.
Uniqueness
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid is unique due to its multiple amino groups and its potential to form complex peptide structures. This makes it particularly valuable in the synthesis of specialized peptides and proteins with specific biological activities.
Eigenschaften
Molekularformel |
C10H22N4O3 |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C10H22N4O3/c11-5-1-3-7(12)9(15)14-6-2-4-8(13)10(16)17/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m0/s1 |
InChI-Schlüssel |
MCMLHDBHZRLOED-YUMQZZPRSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)NCCC[C@@H](C(=O)O)N)N)CN |
Kanonische SMILES |
C(CC(C(=O)NCCCC(C(=O)O)N)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)




![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)




